Methyl 4-(((cyclohexylmethyl)amino)methyl)benzoate
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Overview
Description
Methyl 4-(((cyclohexylmethyl)amino)methyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, a cyclohexylmethyl group, and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((cyclohexylmethyl)amino)methyl)benzoate typically involves the esterification of 4-(((cyclohexylmethyl)amino)methyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((cyclohexylmethyl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-(((cyclohexylmethyl)amino)methyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(((cyclohexylmethyl)amino)methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar in structure but lacks the cyclohexylmethyl group.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of an aminomethyl group.
Methyl 4-(aminomethyl)benzoate: Similar but without the cyclohexylmethyl group.
Uniqueness
Methyl 4-(((cyclohexylmethyl)amino)methyl)benzoate is unique due to the presence of both the cyclohexylmethyl and aminomethyl groups, which confer specific chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[(cyclohexylmethylamino)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-19-16(18)15-9-7-14(8-10-15)12-17-11-13-5-3-2-4-6-13/h7-10,13,17H,2-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJVDIWORYNZPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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